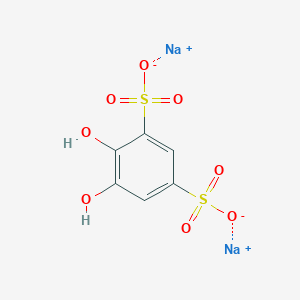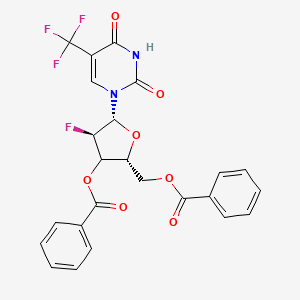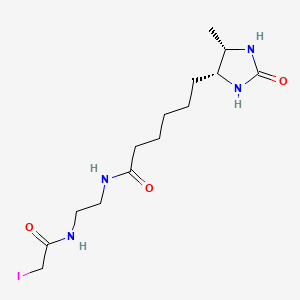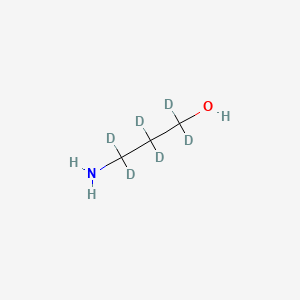
Tylvalosin-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tylvalosin-d9, also known as acetylisovaleryltylosin-d9, is a deuterium-labeled derivative of tylvalosin. Tylvalosin is a third-generation macrolide antibiotic with anti-inflammatory properties. It is primarily used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry . The deuterium labeling in this compound is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tylvalosin can be synthesized through a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The process involves the following steps:
Fermentation: Tylosin is fermented with Streptomyces thermotolerans to produce tylvalosin.
Recrystallization: The crude tylvalosin is obtained from an acid and alkali recrystallization of the fermentation broth.
Industrial Production Methods
The industrial production of tylvalosin follows similar steps as the laboratory synthesis but on a larger scale. The bioconversion process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tylvalosin undergoes various chemical reactions, including:
Oxidation: Tylvalosin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in tylvalosin.
Substitution: Substitution reactions can occur at specific positions in the tylvalosin molecule to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups .
Scientific Research Applications
Tylvalosin-d9 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling in this compound allows for precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Metabolic Studies: This compound is used to study the metabolic pathways and degradation products of tylvalosin in various organisms.
Veterinary Medicine: Tylvalosin is used to treat respiratory and enteric bacterial infections in swine and poultry, improving the health and productivity of livestock.
Anti-inflammatory Research: Tylvalosin has been shown to reduce the levels of inflammatory cytokines and other markers in animal models, making it a valuable tool for studying inflammation.
Mechanism of Action
Tylvalosin exerts its effects by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . This binding prevents the elongation of the peptide chain, leading to a bacteriostatic effect. The anti-inflammatory properties of tylvalosin are attributed to its ability to reduce the levels of pro-inflammatory cytokines such as interleukin-8, interleukin-6, and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Similar Compounds
Tylosin: Tylvalosin is a derivative of tylosin, with modifications at the 3-OH and 4-OH positions.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity and different pharmacokinetic properties.
Uniqueness of Tylvalosin-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of tylvalosin in biological systems, making it a powerful tool for scientific research .
Properties
Molecular Formula |
C53H87NO19 |
|---|---|
Molecular Weight |
1051.3 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1/i2D3,3D3,21D2,27D |
InChI Key |
KCJJINQANFZSAM-QURGQPIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)OC(=O)C)C)C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)









